molecular formula C25H18ClN5O4 B11318161 methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate

methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate

Cat. No.: B11318161
M. Wt: 487.9 g/mol
InChI Key: ILJBWKPRPWGMAJ-UHFFFAOYSA-N
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Description

Methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a benzisoxazole ring, a triazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate typically involves multi-step organic synthesis. The process may start with the preparation of the benzisoxazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H18ClN5O4

Molecular Weight

487.9 g/mol

IUPAC Name

methyl 2-[[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C25H18ClN5O4/c1-14-22(24(32)27-20-6-4-3-5-18(20)25(33)34-2)28-30-31(14)17-11-12-21-19(13-17)23(35-29-21)15-7-9-16(26)10-8-15/h3-13H,1-2H3,(H,27,32)

InChI Key

ILJBWKPRPWGMAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5C(=O)OC

Origin of Product

United States

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